Fmoc-L-buthionine

Description

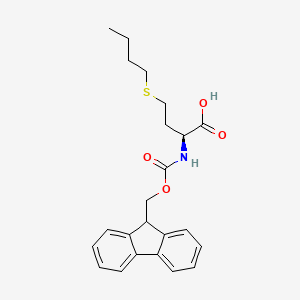

The exact mass of the compound this compound is 413.16607952 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4S/c1-2-3-13-29-14-12-21(22(25)26)24-23(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKYMIMIHMHMMY-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Buthionine and Its Derivatives in Biochemical Inquiry

Buthionine and its derivatives, most notably buthionine sulfoximine (B86345) (BSO), are pivotal molecules in the study of cellular redox systems. abbexa.comwikipedia.org BSO is a synthetic amino acid that acts as a potent and specific inhibitor of the enzyme γ-glutamylcysteine synthetase (γ-GCS). mdpi.comontosight.aistemcell.com This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant. mdpi.comspandidos-publications.com

By blocking γ-GCS, BSO effectively depletes cellular levels of glutathione, thereby increasing the cell's susceptibility to oxidative stress. ontosight.aispandidos-publications.com This property has made BSO an invaluable tool for researchers investigating the roles of glutathione in various cellular processes, including protection against oxidative damage, mechanisms of cell death, and drug resistance in cancer cells. ontosight.aitandfonline.com The L-isomer of buthionine sulfoximine, L-BSO, is particularly noted for its high inhibitory efficacy. mdpi.com Studies have shown that L-buthionine (S)-sulfoximine is a more potent, mechanism-based inhibitor of γ-GCS compared to its (R)-diastereomer. nih.gov The depletion of glutathione by BSO has been shown to enhance the cytotoxic effects of certain chemotherapeutic agents, making it a subject of interest in cancer research. spandidos-publications.comtandfonline.com

Significance of Fluorenylmethyloxycarbonyl Fmoc Protection in Amino Acid Chemistry

The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). wikipedia.orgpowdersystems.comlgcstandards.com Introduced in the 1970s, the Fmoc group serves as a temporary protecting group for the α-amino group of an amino acid. lgcstandards.comtotal-synthesis.com This protection is crucial to prevent unwanted side reactions and polymerization during the stepwise assembly of a peptide chain. altabioscience.com

The key advantage of the Fmoc group lies in its unique chemical lability. It is stable under acidic conditions but can be readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). wikipedia.orgaltabioscience.com This "orthogonality" allows for the selective deprotection of the α-amino group without disturbing acid-labile protecting groups that are often used to shield the side chains of amino acids. powdersystems.com This selective removal is fundamental to the efficiency and success of the Fmoc/tBu (tert-butyl) strategy in SPPS. powdersystems.com

The process of attaching the Fmoc group, known as Fmoc protection, is typically achieved by reacting the amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com The latter is often preferred due to its increased stability and reduced side reactions. total-synthesis.com Furthermore, the fluorene (B118485) moiety of the Fmoc group possesses a strong UV absorbance, which allows for real-time monitoring of the deprotection step during automated peptide synthesis. altabioscience.com

Overview of Research Trajectories Involving Fmoc L Buthionine

Strategies for the Preparation of this compound

The preparation of this compound involves the selective protection of the α-amino group of L-buthionine sulfoximine (BSO). This process is typically accomplished through standard N-acylation reactions common in peptide synthesis, adaptable to both liquid-phase and solid-phase strategies.

Liquid-phase synthesis (LPS), or solution-phase synthesis, represents a conventional and versatile method for preparing this compound. The strategy involves reacting L-buthionine sulfoximine with an Fmoc-donating agent in a suitable organic solvent. A common and effective method is the Schotten-Baumann reaction, where an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), is added to a solution of L-buthionine sulfoximine under basic conditions.

The reaction proceeds by nucleophilic attack of the primary amine of L-buthionine sulfoximine on the carbonyl carbon of Fmoc-Cl. An aqueous base, such as sodium bicarbonate or sodium carbonate, is used to neutralize the hydrochloric acid generated during the reaction and to maintain the amine in its deprotonated, nucleophilic state. A specific synthesis involves dissolving L-buthionine sulfoximine in an aqueous solution of sodium carbonate, to which a solution of Fmoc-Cl in an organic solvent like dimethoxyethane (DME) is added. nih.gov The product, this compound, is then isolated and purified following acidification and extraction. nih.gov The purity and identity of the final product are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Modern liquid-phase peptide synthesis (LPPS) often employs tag-based strategies to simplify purification, where a hydrophobic tag is attached to the amino acid, allowing for easy separation of the product from excess reagents via aqueous extraction. bachem.com While generally applied to peptide elongation, the core principles of Fmoc protection in solution are directly applicable. bachem.commdpi.com

Table 1: Key Stages of a Typical Liquid-Phase Synthesis of this compound

| Stage | Description | Key Reagents & Solvents | Purpose |

|---|---|---|---|

| 1. Solubilization | L-Buthionine sulfoximine is dissolved in an aqueous basic solution. | L-Buthionine sulfoximine, Sodium Carbonate, Water | To deprotonate the amino group, rendering it nucleophilic. |

| 2. Fmoc-Donation | An Fmoc-donating agent is dissolved in a water-miscible organic solvent. | Fmoc-Cl, Dimethoxyethane (DME) | To provide the protecting group in a suitable reaction medium. |

| 3. Reaction | The two solutions are combined and stirred at room temperature. | - | To allow the nucleophilic amine to react with the Fmoc-Cl, forming the protected amino acid. |

| 4. Work-up | The reaction mixture is acidified, and the product is extracted. | Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc) | To protonate the carboxylic acid and transfer the product to an organic phase for isolation. |

| 5. Purification | The crude product is purified, typically by recrystallization or chromatography. | - | To obtain pure this compound, free from starting materials and by-products. |

This table represents a generalized workflow based on standard organic synthesis and peptide chemistry principles. nih.gov

While this compound itself is prepared in the liquid phase, it is primarily designed for use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov SPPS is the dominant methodology for the chemical synthesis of peptides, where a peptide chain is assembled sequentially while anchored to an insoluble polymer resin. seplite.comrsc.org

In this context, this compound is not synthesized on the solid phase; rather, the pre-synthesized compound is incorporated into a growing peptide chain during an SPPS cycle. The fundamental Fmoc/tBu strategy relies on the acid-stable Fmoc group for temporary N-terminal protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection. seplite.com The Fmoc group is selectively removed at each step with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). seplite.com

The SPPS cycle for incorporating an this compound residue involves:

Deprotection: The Fmoc group of the resin-bound N-terminal amino acid is removed with piperidine to expose a free amine.

Activation & Coupling: The carboxylic acid of this compound is activated in solution using coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma) and then added to the resin to form a new peptide bond with the free amine.

Washing: The resin is extensively washed to remove excess reagents and by-products, a key advantage of the solid-phase approach. rsc.org

This cycle is repeated until the desired peptide sequence is assembled. The characteristic UV absorbance of the Fmoc group allows for real-time monitoring of the deprotection and coupling steps. seplite.com

Table 2: Standard Fmoc-SPPS Cycle for Incorporating this compound

| Step | Action | Reagents/Solvents | Purpose |

|---|---|---|---|

| 1. Swelling | The peptide-resin is swelled in a suitable solvent. | DMF or NMP | To allow reagent access to reactive sites on the polymer support. |

| 2. Fmoc Deprotection | The N-terminal Fmoc group is removed. | 20% Piperidine in DMF | To expose the free amine for the next coupling reaction. |

| 3. Washing | The resin is washed to remove piperidine and the Fmoc-adduct. | DMF, DCM | To ensure a clean environment for the coupling step. |

| 4. Coupling | Pre-activated this compound is added to the resin. | This compound, Coupling Reagents (e.g., HBTU, DIC), Base (e.g., DIPEA) | To form a peptide bond between this compound and the N-terminal amine of the growing peptide chain. |

| 5. Washing | The resin is washed to remove excess activated amino acid and coupling by-products. | DMF, DCM | To purify the resin-bound peptide before the next cycle. |

This table outlines the general, iterative process used in solid-phase peptide synthesis. nih.govseplite.com

Liquid-Phase Synthesis Routes

Functional Group Manipulation and Chemical Derivatization

Once synthesized, this compound serves as a versatile intermediate for further chemical modification. The Fmoc group provides robust protection for the amine, allowing for selective reactions at the carboxylic acid or the sulfoximine moiety.

L-buthionine sulfoximine is commercially available as a mixture of diastereomers at the sulfur atom: L-buthionine-(S)-sulfoximine and L-buthionine-(R)-sulfoximine. nih.govnih.gov Research has shown that the L-(S) diastereomer is the potent, mechanism-based inhibitor of γ-glutamylcysteine synthetase, whereas the L-(R) isomer is a much weaker inhibitor. nih.gov Therefore, synthetic strategies often begin with this diastereomeric mixture.

The primary application of this compound is its incorporation into peptides via SPPS. This process creates peptide analogues where a natural amino acid residue is replaced by the buthionine sulfoximine moiety. google.com Such modifications are designed to imbue the resulting peptide with the enzyme-inhibiting properties of BSO, potentially creating targeted agents that can modulate glutathione levels in specific cellular contexts. For example, incorporating BSO into a cell-penetrating peptide could enhance its delivery and efficacy.

Direct modification of the sulfoximine group itself after Fmoc protection is less common, as this moiety is typically the desired pharmacophore. However, the synthesis of various sulfoximine analogues often starts from precursor molecules before the introduction of the amino acid framework.

The orthogonal nature of the Fmoc protecting group is key to the use of this compound in complex chemical conjugations. The amine can be protected with Fmoc while the carboxylic acid is modified, or vice-versa. A prominent example is the synthesis of platinum(IV)-BSO prodrugs designed to overcome cisplatin (B142131) resistance. nih.gov

In one reported strategy, this compound was used as a transiently protected intermediate. nih.gov The key steps were:

Fmoc Protection: L-buthionine sulfoximine was protected with Fmoc-Cl to yield this compound.

Carboxyl Group Esterification: The carboxylic acid of this compound was then protected as a tert-butyl ester. This step is crucial as it prevents the carboxyl group from interfering with subsequent reactions.

Fmoc Deprotection: The Fmoc group was removed using piperidine in DMF, yielding the free amine of the BSO-tert-butyl ester. nih.gov

Conjugation: The newly exposed primary amine was then available for conjugation. In this case, it was coupled to the hydroxido ligand of an oxaliplatin(IV) precursor complex, creating a dual-action prodrug that combines a cytotoxic platinum agent with a glutathione synthesis inhibitor. nih.gov

This strategy highlights a powerful application of Fmoc chemistry: to temporarily mask a reactive site (the amine) to allow for the manipulation of another (the carboxylic acid), followed by deprotection and conjugation to a completely different molecular entity, such as a metal complex or another drug molecule.

Table 3: Example of Functional Group Manipulation and Conjugation of this compound

| Step | Starting Material | Reaction | Product | Purpose |

|---|---|---|---|---|

| 1 | L-Buthionine-S,R-sulfoximine | Fmoc protection of the amine using Fmoc-Cl. nih.gov | This compound-S,R-sulfoximine | To protect the α-amino group for subsequent reactions. |

| 2 | This compound-S,R-sulfoximine | Tert-butylation of the carboxylic acid. | This compound-S,R-sulfoximine tert-butyl ester | To protect the carboxylic acid and improve solubility for the next step. |

| 3 | This compound-S,R-sulfoximine tert-butyl ester | Fmoc deprotection using 20% piperidine in DMF. nih.gov | L-Buthionine-S,R-sulfoximine tert-butyl ester | To expose the primary amine for conjugation. |

| 4 | L-Buthionine-S,R-sulfoximine tert-butyl ester | Coupling to an activated platinum(IV) precursor. nih.gov | Oxaliplatin(IV)-BSO conjugate | To create a targeted, dual-action anticancer prodrug. |

This table details a specific, published synthetic route for the derivatization and conjugation of L-buthionine sulfoximine using Fmoc as a key protecting group. nih.gov

Integration of this compound into Peptide Sequences

The incorporation of this compound into a peptide sequence follows the standard cyclical procedure of Fmoc-based SPPS. The process begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the this compound, and then a washing step to remove excess reagents before the cycle begins anew. biosynth.com

A cornerstone of modern peptide synthesis is the concept of orthogonality, which allows for the selective removal of one type of protecting group in the presence of others by using different chemical conditions. iris-biotech.de The most widely used orthogonal strategy in SPPS is the Fmoc/tBu (tert-butyl) approach. iris-biotech.depeptide.com

In this scheme:

The temporary N-α-Fmoc group is used to protect the amino terminus of the incoming amino acid. It is base-labile and is typically removed at each cycle of the synthesis using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.deub.edu

Permanent side-chain protecting groups are employed for reactive functionalities on other amino acids within the sequence (e.g., Lys, Asp, Ser, Tyr). These groups, such as tert-butyl (tBu), are acid-labile and remain intact during the piperidine-mediated Fmoc removal. peptide.comnih.gov They are only removed at the final step when the completed peptide is cleaved from the solid support using a strong acid, commonly trifluoroacetic acid (TFA). iris-biotech.denih.gov

This compound integrates seamlessly into this orthogonal strategy. The sulfoximine moiety on the L-buthionine side chain is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage. ub.edu Consequently, the side chain of buthionine does not require its own protecting group, simplifying its incorporation compared to other amino acids with reactive side chains. This stability ensures its compatibility with the standard Fmoc/tBu protocol without interfering with the deprotection of other protected residues in the peptide. iris-biotech.de

Table 1: Common Orthogonal Protecting Groups in Fmoc/tBu SPPS

| Amino Acid Residue | Side-Chain Protecting Group (PG) | PG Cleavage Condition | N-α-Protecting Group | N-α-PG Cleavage Condition |

| Aspartic Acid (Asp) | O-tert-butyl ester (OtBu) | Acid (e.g., TFA) nih.gov | Fmoc | Base (e.g., Piperidine) iris-biotech.de |

| Glutamic Acid (Glu) | O-tert-butyl ester (OtBu) | Acid (e.g., TFA) nih.gov | Fmoc | Base (e.g., Piperidine) iris-biotech.de |

| Serine (Ser) | tert-butyl ether (tBu) | Acid (e.g., TFA) nih.gov | Fmoc | Base (e.g., Piperidine) iris-biotech.de |

| Threonine (Thr) | tert-butyl ether (tBu) | Acid (e.g., TFA) nih.gov | Fmoc | Base (e.g., Piperidine) iris-biotech.de |

| Tyrosine (Tyr) | tert-butyl ether (tBu) | Acid (e.g., TFA) nih.gov | Fmoc | Base (e.g., Piperidine) iris-biotech.de |

| Lysine (Lys) | tert-butyloxycarbonyl (Boc) | Acid (e.g., TFA) nih.gov | Fmoc | Base (e.g., Piperidine) iris-biotech.de |

| L-Buthionine | None Required | N/A | Fmoc | Base (e.g., Piperidine) |

Coupling is achieved by activating the carboxylic acid of the incoming this compound to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound chain. This is typically performed using a variety of coupling reagents.

Table 2: Typical Coupling Reagents and Conditions for Fmoc SPPS

| Coupling Reagent | Additive | Solvent | Typical Reaction Time | Notes |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) ikiam.edu.ec | DIEA (N,N-Diisopropylethylamine) ikiam.edu.ec | DMF | 30-60 min | A common and effective uronium-based activator. ikiam.edu.ec |

| DIC (N,N'-Diisopropylcarbodiimide) mdpi.com | OxymaPure® or HOBt (Hydroxybenzotriazole) mdpi.com | DMF/DCM | 60-120 min | Carbodiimide-based method; additives suppress side reactions. mdpi.com |

| HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | DIEA | DMF | 30-60 min | Often used for difficult couplings or to accelerate the reaction. mdpi.com |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIEA | DMF | 30-90 min | Phosphonium-based reagent known for high efficiency. |

Optimization strategies to improve the incorporation of this compound can include:

Orthogonal Protecting Group Strategies in Fmoc SPPS

Role in the Synthesis of Modified and Unnatural Peptides

The primary motivation for incorporating L-buthionine into a peptide sequence is to create modified or unnatural peptides with specific biological functions. nih.govrsc.org L-buthionine is a well-known inhibitor of the enzyme γ-glutamylcysteine synthetase, which is essential for the biosynthesis of glutathione (GSH). researchgate.net By depleting cellular levels of GSH, buthionine can alter the cellular redox state, making cells more susceptible to oxidative stress.

Synthesizing peptides containing L-buthionine allows researchers to:

Develop Targeted Probes: Create peptides that can deliver the buthionine moiety to specific cells or subcellular locations to study the effects of glutathione depletion in a targeted manner. researchgate.netuniri.hr

Enhance Therapeutic Potential: Design peptide-based drug candidates where the inhibition of glutathione synthesis is part of the therapeutic mechanism.

Introduce Structural Modifications: Utilize the unique sulfoximine group to impart specific conformational properties or to serve as a chemical handle for further modifications. The introduction of unnatural amino acids can also increase peptide stability against proteolytic degradation. ikiam.edu.ec

The ability to place L-buthionine at any desired position within a peptide chain using Fmoc-SPPS offers a powerful tool for cell biology, pharmacology, and medicinal chemistry. nih.govikiam.edu.ec

Challenges and Innovations in this compound SPPS

While the integration of this compound is generally straightforward, some challenges can arise, reflecting broader issues in peptide synthesis.

Challenges:

Steric Hindrance: The S-butyl sulfoximine side chain is relatively bulky, which could potentially lower coupling efficiencies, especially when coupling to or from another sterically demanding residue. iris-biotech.de

Synthesis of the Building Block: The synthesis of the this compound monomer itself is a multi-step chemical process that requires high purity to avoid the incorporation of impurities into the final peptide. nih.gov

Peptide Aggregation: The incorporation of certain amino acids can sometimes promote the aggregation of the growing peptide chain on the resin, leading to incomplete reactions. This is a sequence-dependent phenomenon and a general challenge in SPPS. nih.gov

Innovations: Ongoing innovations in the field of SPPS can help mitigate these challenges:

Advanced Coupling Reagents: The development of new and more efficient coupling reagents continues to improve the synthesis of difficult sequences.

Modified Solvents and Resins: Research into greener solvents and novel resin materials aims to improve synthesis efficiency and reduce the environmental impact of SPPS. rsc.org

Automated Synthesis: The automation of SPPS allows for precise control over reaction times, reagent delivery, and washing steps, which can improve the reproducibility and success rate of synthesizing complex peptides, including those containing unnatural residues like L-buthionine. mdpi.com

Interrogating Biochemical Pathways: Enzyme Inhibition and Mechanistic Studies

Fmoc-L-Buthionine Derivatives as Enzyme Probes and Inhibitors

This compound and its related structures are instrumental in the fields of biochemistry and pharmacology for their ability to act as specific enzyme inhibitors. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a well-established protecting group in solid-phase peptide synthesis. ucl.ac.ukresearchgate.net Its incorporation allows for the covalent linkage of buthionine or its highly active analogue, L-buthionine sulfoximine (B86345) (BSO), to peptide scaffolds. researchgate.netnih.gov This strategy enables the creation of sophisticated molecular probes and targeted drug delivery systems. For instance, self-assembling peptide derivatives incorporating BSO have been designed to selectively accumulate in cancer cells, demonstrating how Fmoc chemistry facilitates the development of advanced chemical tools. researchgate.net

While the buthionine sulfoximine moiety is responsible for the direct enzyme inhibition, the Fmoc-amino acid structure provides a versatile platform for building more complex molecules. nih.govresearchgate.net These derivatives are used to explore enzyme active sites and to develop inhibitors with enhanced properties, such as improved cellular uptake or selective targeting of specific tissues or cell types. researchgate.netnih.gov The core function of these derivatives, however, stems from the potent inhibitory action of the buthionine structure against a key enzyme in cellular metabolism.

Inhibition of Gamma-Glutamylcysteine (B196262) Synthetase (γ-GCS) by Buthionine Sulfoximine (BSO) Derivatives

The principal molecular target of buthionine derivatives is gamma-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL). jle.comscbt.comoup.com This enzyme catalyzes the first and rate-limiting step in the biosynthesis of glutathione (B108866) (GSH). jle.comoup.com Buthionine sulfoximine (BSO), an analogue of methionine sulfoximine, is a potent, specific, and irreversible inhibitor of γ-GCS. medchemexpress.comresearchgate.netnih.govontosight.ai BSO's high specificity makes it an invaluable experimental tool, as it does not significantly inhibit other related enzymes, such as glutamine synthetase, nor does it affect major detoxification pathways like those involving cytochrome P-450. nih.govnih.gov Its administration, both in vitro and in vivo, leads to a profound and sustained depletion of intracellular GSH. oup.comresearchgate.netphysiology.org

By irreversibly inhibiting γ-GCS, BSO effectively shuts down the de novo synthesis of glutathione. jle.comoup.com Since GSH has a relatively high turnover rate, this inhibition leads to a rapid and significant decrease in cellular GSH levels. physiology.org This depletion disrupts the cell's redox homeostasis, which is the critical balance between oxidants and antioxidants. mdpi.comnih.gov Glutathione is the most abundant non-protein thiol in the cell and a key player in maintaining a reducing intracellular environment. jle.comfrontiersin.org Its depletion leads to a shift in the cellular redox state towards a more oxidizing environment, often measured by an increase in the ratio of oxidized glutathione (GSSG) to reduced glutathione (GSH). mdpi.com This disruption of redox balance is a central mechanism through which BSO exerts its biological effects, making cells more vulnerable to oxidative damage. ontosight.aiahajournals.org

| Model System | BSO Treatment Details | Observed Effect on GSH Levels | Reference |

|---|---|---|---|

| Male C3H Mice (Liver & Kidney) | 0.8-1.6 g/kg, i.p. | Maximum depletion to 35% of initial levels within 2-4 hours. | nih.gov |

| Melanoma Cell Lines (ZAZ and M14) | 50 µM for 48 hours | 95% decrease in GSH levels. | medchemexpress.com |

| Mouse Fetuses | 20 mM in drinking water during gestation | 70% lower GSH concentration compared to untreated controls. | oup.com |

| Young Fisher 344 Rats (Liver) | 4 mmol/kg ip | Significant decline in GSH, more pronounced than in old rats. | physiology.org |

| HeLa Cells | 50 µM | Pretreatment with BSO depletes cellular GSH. | researchgate.net |

The inhibition of γ-GCS by BSO is a well-characterized example of mechanism-based inactivation, also known as suicide inhibition. BSO acts as a transition-state analogue inhibitor. researchgate.netoup.com The inhibitory process requires the presence of ATP. researchgate.netpnas.org The enzyme, in a catalytic step, phosphorylates BSO to form buthionine sulfoximine phosphate. researchgate.net This phosphorylated intermediate becomes a highly potent inhibitor that binds tightly and essentially irreversibly to the enzyme's active site, thereby inactivating it. researchgate.net Kinetic studies have shown this to be a rapid process. researchgate.net This mechanism explains the high potency and long-lasting effect of BSO on GSH synthesis. researchgate.netphysiology.org The interaction is highly specific to the L-isomer of BSO and the sulfoximine structure, as related compounds like buthionine sulfoxide (B87167) are ineffective inhibitors. researchgate.net

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Inhibition Type | Mechanism-based, irreversible | Indicates the inhibitor is processed by the enzyme before inactivation. | researchgate.netontosight.ai |

| Cofactor Requirement | Requires MgATP for inhibition | Shows that the enzyme's catalytic function (phosphorylation) is necessary for inactivation. | researchgate.netpnas.org |

| Inhibitory Intermediate | Buthionine sulfoximine phosphate | This product binds tightly to the enzyme, causing irreversible inhibition. | researchgate.net |

| Initial Binding Constant (Ki) | <100 µM | Reflects the initial affinity of the inhibitor for the enzyme. | researchgate.net |

| Inactivation Rate (t1/2) | ~11 seconds | Demonstrates the rapid rate at which the enzyme is inactivated after initial binding. | researchgate.net |

Impact on Glutathione (GSH) Biosynthesis and Cellular Redox Homeostasis

Modulation of Cellular Processes via Glutathione Depletion

The depletion of the cellular GSH pool triggers a cascade of downstream events, profoundly affecting various cellular processes. By removing a primary line of defense against oxidative damage, GSH depletion sensitizes cells to both endogenous and exogenous stressors, leading to the activation of specific signaling pathways that can determine cell fate.

A direct consequence of GSH depletion is the induction of oxidative stress. oup.comahajournals.orgnih.gov Glutathione is a critical scavenger of reactive oxygen species (ROS) and a cofactor for antioxidant enzymes like glutathione peroxidases. nih.govmdpi.com When GSH levels fall, the cell's capacity to neutralize ROS is compromised, leading to their accumulation. mdpi.combiomolther.org This increase in ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA. nih.gov The cell responds to this stress by activating various signaling pathways and transcription factors aimed at restoring homeostasis, though severe or prolonged GSH depletion can overwhelm these responses. mdpi.comnih.gov Studies have shown that BSO-induced GSH depletion leads to increased ROS production, which is a key mediator of its cytotoxic effects. nih.govbiomolther.org

GSH depletion is a potent trigger for several forms of regulated cell death.

Apoptosis: A reduction in intracellular GSH is an early and often necessary event in the progression of apoptosis. nih.govnih.gov GSH depletion can facilitate the activation of caspases, the executioner enzymes of apoptosis, and promote the release of pro-apoptotic factors from mitochondria. biomolther.orgnih.govmdpi.com In many models, depleting GSH with BSO enhances apoptosis induced by other stimuli or can even trigger apoptosis directly. nih.govnih.gov

Ferroptosis: This is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. nih.govresearchgate.net Glutathione is essential for the function of glutathione peroxidase 4 (GPX4), the key enzyme that neutralizes lipid peroxides. mdpi.com BSO-induced GSH depletion leads to the inactivation of GPX4, resulting in unchecked lipid peroxidation and subsequent ferroptotic cell death. medchemexpress.comelifesciences.org Consequently, BSO is widely used as a classical inducer of ferroptosis in research. medchemexpress.com

Pyroptosis: Emerging evidence suggests a link between GSH depletion and pyroptosis, an inflammatory form of cell death mediated by gasdermin proteins. nih.govnih.gov The severe oxidative stress resulting from GSH depletion can contribute to the activation of inflammasomes and the gasdermin cascade. researchgate.net For example, lipid peroxidation, a downstream effect of GSH depletion, has been shown to drive gasdermin D-mediated pyroptosis. nih.gov Furthermore, synthetic BSO-containing peptide derivatives have been shown to induce pyroptosis in cancer cells with high baseline GSH levels, suggesting that profound GSH depletion can channel the cell death response towards this inflammatory pathway. nih.gov

| Cell Death Pathway | Key Mechanism Triggered by GSH Depletion | Key Molecular Players | Reference |

|---|---|---|---|

| Apoptosis | Facilitates activation of executioner caspases and mitochondrial dysfunction. | Caspase-3, Mitochondria | biomolther.orgnih.govnih.gov |

| Ferroptosis | Inactivation of GPX4, leading to accumulation of lipid peroxides. | GPX4, Iron, Lipid ROS | medchemexpress.commdpi.comnih.govelifesciences.org |

| Pyroptosis | Severe oxidative stress and lipid peroxidation can activate inflammasomes and gasdermins. | Gasdermin D, Caspase-11, Inflammasomes | nih.govnih.gov |

Chemical Biology and Biomolecular Engineering Applications

Design and Application of Fmoc-L-Buthionine-Containing Biochemical Probes

This compound is an essential building block for creating peptide-based biochemical probes designed to investigate cellular redox environments. The BSO moiety acts as the functional unit that perturbs the glutathione (B108866) system, allowing for the study of the downstream consequences.

Researchers have developed probes where the cellular uptake and signal are directly influenced by the cellular redox state. For instance, the uptake of a cell-penetrating peptide probe designed to detect changes in cellular thiol redox state was shown to be significantly affected when cells were pre-treated with L-buthionine sulfoximine (B86345) (BSO). openbiochemistryjournal.com This treatment depletes the intracellular glutathione pool, altering the redox environment and thereby modulating the probe's efficiency. openbiochemistryjournal.com

Furthermore, BSO is frequently used as a critical tool to validate the function of other fluorescent or near-infrared (NIR) probes. nih.gov In the development of a NIR fluorogenic probe for in vivo imaging, researchers pre-treated cells with BSO to inhibit GSH synthesis. nih.gov The resulting decrease in the probe's signal confirmed that its activation was dependent on intracellular GSH, thereby validating its specificity. nih.gov Similarly, fluorescent dye probes used to detect hydrogen peroxide and intracellular thiols have been studied in cells where BSO was used to enhance the effects of other chemicals by depleting GSH. These examples underscore the utility of incorporating a BSO functional group into molecules to create biochemical tools for studying oxidative stress and redox signaling pathways. researchgate.net

Integration into Self-Assembled Supramolecular Systems and Nanostructures

The Fmoc group on this compound not only serves as a protecting group for synthesis but can also act as a driving force for molecular self-assembly. dovepress.commdpi.com The aromatic fluorenyl groups can form π-π stacking interactions, which, combined with hydrogen bonding between peptide backbones, can lead to the formation of nanofibers, hydrogels, and other supramolecular nanostructures. dovepress.comrsc.org

A notable example is the development of a hypertoxic self-assembled peptide derivative, termed NSBSO, which incorporates BSO. nih.gov The synthesis of this complex peptide began with the preparation of Fmoc-protected intermediates, including Fmoc-BSO, which was then used in classical solid-phase peptide synthesis. nih.gov This BSO-based peptide derivative was designed to self-assemble into nanoparticles. nih.gov In the presence of high concentrations of glutathione, a characteristic of many tumor microenvironments, the NSBSO nanoparticles undergo cleavage and a morphological transformation into nanofibers. nih.gov This GSH-responsive behavior is a key feature of its design as a targeted system. nih.gov

Table 1: Synthesis Yields of Peptide Intermediates and Final Products This table summarizes the reported yields for the key intermediates and final peptide derivatives in the synthesis of the NSBSO nanosystem. nih.gov

| Compound | Reported Yield |

| Fmoc-CS | 79.16% |

| Fmoc-HDA | 62.89% |

| Fmoc-BSO | 84.31% |

| NSBSO | 18.18% |

| NCBSO (Control) | 15.69% |

| NS (Control) | 24.70% |

These self-assembling systems, which can be tuned for specific mechanical and chemical properties, hold potential for applications in tissue engineering and regenerative medicine. nih.govmdpi.comresearchgate.net

Development of Biologically Active Peptide Conjugates and Theranostic Agents

By incorporating this compound into peptide sequences, researchers can develop potent, biologically active conjugates for therapeutic and diagnostic (theranostic) purposes. These conjugates leverage the GSH-depleting activity of BSO to achieve a targeted therapeutic effect, often in cancer cells which have elevated GSH levels. nih.gov

The self-assembling NSBSO peptide is a prime example of such a conjugate. nih.gov It possesses dual functions: it depletes existing GSH and simultaneously inhibits GSH biosynthesis via the BSO moiety. nih.gov This combined action leads to a profound disruption of the cell's antioxidant capacity. nih.gov Interestingly, the peptide conjugate induces different cell death pathways depending on the intrinsic GSH level of the cancer cells. In cells with medium GSH levels, it induces ferroptosis by inactivating glutathione peroxidase 4 (GPX4). nih.gov In contrast, in cells with high GSH levels, it triggers severe pyroptosis. nih.gov This differential response based on a cellular biomarker (GSH level) highlights its potential as a theranostic agent, where the mechanism of action is tailored to the specific phenotype of the tumor. nih.govnih.gov

Minimalist Fmoc self-assembling peptides (SAPs) have also been explored as vehicles for delivering therapeutic agents like neurotrophic growth factors, demonstrating the broader utility of this platform for creating biologically active conjugates. nih.gov

Table 2: Characteristics of the NSBSO Peptide Conjugate This table outlines the key features and functions of the biologically active NSBSO peptide conjugate. nih.gov

| Feature | Description |

| Core Components | Hydrophobic self-assembling peptide motif, hydrophilic peptide derivative containing L-buthionine sulfoximine (BSO). |

| Mechanism | Self-assembles into nanoparticles; transforms into nanofibers upon cleavage by glutathione (GSH). |

| Dual Functions | 1. Depletes existing intracellular GSH. 2. Inhibits GSH biosynthesis via the BSO moiety. |

| Therapeutic Effect | Induces ferroptosis in medium-GSH cancer cells (e.g., 4T1). Induces pyroptosis in high-GSH cancer cells (e.g., B16). |

| Potential Application | Selective and efficient nanomedicine for regulating intracellular GSH and inhibiting tumor growth. |

Investigating Protein Hydropersulfides and Thiol Protection Mechanisms

The ability of L-buthionine to deplete cellular glutathione makes it an invaluable tool for investigating cellular thiol protection mechanisms and the biology of related species like protein hydropersulfides (RSSH). nih.gov Thiols, particularly the cysteine residues in proteins and the tripeptide glutathione, are central to maintaining cellular redox balance and protecting against oxidative and electrophilic stress. nih.govacs.org

Recent discoveries have shown that hydropersulfides are present at significant levels in mammalian cells and may serve a protective function. nih.gov It is proposed that the formation of a hydropersulfide on a critical protein thiol can protect it from irreversible oxidative damage. nih.gov By using a BSO-containing conjugate, synthesized from this compound, to specifically deplete the primary thiol antioxidant GSH, researchers can create a cellular environment of heightened oxidative stress. nih.gov This stressed state allows for the study of alternative or secondary protective mechanisms, such as the role and regulation of protein hydropersulfides. nih.gov

Experiments have shown that hydropersulfides are highly reactive towards oxidants and electrophiles, but the resulting modified species can be easily reduced back to the corresponding thiol. nih.gov This finding supports the hypothesis that hydropersulfidation is a reversible protective mechanism. nih.gov Therefore, peptide conjugates containing BSO serve as sophisticated tools to modulate the cellular thiol landscape, enabling a deeper investigation into the chemical biology of hydropersulfides and the intricate network of thiol protection. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of Fmoc L Buthionine and Its Conjugates

Chromatographic Methodologies

Chromatographic techniques are indispensable for the separation, purification, and quantification of Fmoc-L-buthionine and its derivatives. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and quantifying this compound and related peptide conjugates. altabioscience.comnih.gov Reverse-phase HPLC (RP-HPLC) is the most common modality, typically utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. altabioscience.com The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

The purity of Fmoc-protected amino acids is critical as impurities can significantly impact the yield and purity of the final peptide. ajpamc.com Optimized HPLC methods are therefore essential to separate and accurately quantify any amino-acid-related impurities. For peptide analysis, detection is commonly performed using UV absorbance at 215 nm, which is optimal for the peptide bond, or at 254 nm when a chromophoric derivatizing agent is used. altabioscience.comnih.gov

A typical HPLC method for analyzing this compound or its conjugates involves a gradient elution. For instance, a linear gradient of acetonitrile (B52724) in water with an acidic modifier like trifluoroacetic acid (TFA) is frequently used. google.com The gradient allows for the effective separation of compounds with a wide range of polarities. For the analysis of L-buthionine-(SR)-sulfoximine (BSO) diastereoisomers in biological fluids, a method involving pre-column derivatization with phenylisothiocyanate (PITC) has been developed, allowing for UV detection at 254 nm. nih.gov Another approach for BSO quantification involves derivatization with dansyl chloride and fluorescence detection. oup.com

| Parameter | Typical Conditions for Fmoc-Amino Acid/Peptide Analysis | Reference |

| Stationary Phase | Reverse-phase C18 or C8 | altabioscience.com |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | google.com |

| Detection | UV at 215 nm (peptide bond) or 220-254 nm | altabioscience.comnih.gov |

| Flow Rate | 0.4 - 1.0 mL/min | google.comrsc.org |

| Column Temperature | 25 - 30 °C | rsc.org |

This table presents a generalized set of HPLC conditions. Specific methods may vary depending on the exact analyte and matrix.

For highly complex samples containing this compound conjugates, such as those derived from biological matrices, one-dimensional HPLC may not provide sufficient resolution. In such cases, multidimensional chromatography offers enhanced separation power. This technique involves coupling two or more chromatographic columns with different separation mechanisms. A common approach is to combine strong cation exchange (SCX) with reverse-phase (RP) chromatography for the analysis of tryptic peptides from probe-labeled proteins. google.com This allows for the separation of complex peptide mixtures first by charge and then by hydrophobicity, significantly increasing the peak capacity and allowing for the identification of low-abundance species.

Solid Phase Extraction (SPE) is a critical sample preparation technique used to clean up and concentrate analytes from complex matrices prior to chromatographic analysis. thermofisher.com This is particularly important for the analysis of this compound conjugates in biological fluids like plasma and urine. nih.gov SPE can remove interfering substances that might otherwise compromise the chromatographic separation or detection. thermofisher.com

The process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. scharlab.comyoutube.com For the analysis of L-buthionine-(SR)-sulfoximine in urine, disposable C18 cartridges have been used effectively for sample cleanup. nih.gov The choice of sorbent and solvents is crucial and depends on the properties of the analyte and the matrix. For polar compounds like BSO, a non-polar C18 sorbent is often used in a reverse-phase mode. nih.gov

| SPE Step | Purpose | Typical Implementation | Reference |

| Conditioning | To activate the sorbent and provide a suitable environment for analyte retention. | Passing a suitable organic solvent (e.g., methanol) followed by an aqueous solution similar to the sample matrix. | scharlab.com |

| Loading | To apply the sample to the sorbent where the analyte is retained. | The sample, often pre-treated (e.g., pH adjusted, diluted), is passed through the cartridge. | youtube.com |

| Washing | To remove interfering components from the matrix. | A solvent is passed through that elutes interferences but not the analyte. | scharlab.com |

| Elution | To recover the purified analyte from the sorbent. | A strong solvent is used to disrupt the analyte-sorbent interaction and elute the analyte. | scharlab.com |

This table outlines the general steps of Solid Phase Extraction. The specific reagents and volumes will be method-dependent.

Multidimensional Chromatography for Complex Sample Analysis

Spectroscopic Techniques

Spectroscopic methods are essential for the structural confirmation and detailed characterization of this compound and its conjugates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed chemical structure of molecules. hyphadiscovery.com It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. libretexts.org For this compound, ¹H and ¹³C NMR are fundamental for confirming the presence of the Fmoc protecting group and the buthionine side chain. mdpi.comnih.gov

The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus. libretexts.org For instance, the aromatic protons of the fluorenyl group in Fmoc typically appear in the downfield region of the ¹H NMR spectrum. nih.gov Spin-spin coupling provides information about adjacent non-equivalent nuclei, allowing for the determination of the molecule's connectivity. libretexts.org

For more complex structures, such as this compound conjugates, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. hyphadiscovery.compharmacognosy.us These experiments reveal correlations between different nuclei, enabling the unambiguous assignment of all signals and the complete structural elucidation of the molecule. hyphadiscovery.com Quantitative NMR (qNMR) can also be used for purity measurements. hyphadiscovery.com

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. altabioscience.com When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of peptides and other biomolecules, including this compound conjugates. nih.govcore.ac.uk It allows for the generation of intact molecular ions, providing accurate molecular weight information. acs.org

UV-Vis and FTIR Spectroscopy for Molecular Interactions and Conformational Studies

Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques employed to investigate the molecular structure, interactions, and conformational changes of this compound and its conjugates. These methods provide valuable insights into the electronic and vibrational properties of the molecule, which are sensitive to its local environment and binding events.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the UV absorption profile is overwhelmingly dominated by the fluorenylmethoxycarbonyl (Fmoc) protecting group. The buthionine sulfoximine (B86345) moiety itself does not exhibit significant absorbance in the 220-420 nm range. nih.gov The Fmoc group, however, possesses a strong chromophore, the fluorenyl ring system, which gives rise to characteristic absorption bands.

Studies on the derivatizing agent 9-fluorenylmethyl chloroformate (Fmoc-Cl) and various Fmoc-amino acids show distinct absorption maxima. researchgate.netnih.gov Typically, Fmoc-derivatives exhibit two primary absorption regions, one around 265 nm and another, more intense band, near 290-301 nm. researchgate.netnih.gov The reaction of Fmoc-Cl with an amino acid to form the stable urethane (B1682113) linkage results in a product whose UV spectrum is characteristic of the Fmoc-group, making it a useful tool for quantification and for studying interactions. researchgate.net

The precise position and intensity of these absorption bands are sensitive to the solvent environment and molecular aggregation. For instance, π-π stacking interactions between the fluorenyl groups in this compound conjugates can lead to changes in the UV-Vis spectrum, such as a red-shift (a shift to longer wavelengths) and/or hypochromicity (decreased absorbance), indicating the formation of ordered aggregates. mdpi.com

Table 1: Representative UV-Vis Absorption Data for Fmoc-Containing Compounds This table presents typical absorption maxima for the Fmoc chromophore based on data from related Fmoc-derivatives, as specific data for this compound is not readily available in the literature.

| Compound | Solvent/Condition | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Acetonitrile | 210 nm, 260 nm | researchgate.net |

| Dibenzofulvene-piperidine adduct | DMF | 289 nm, 301 nm | nih.gov |

Note: The dibenzofulvene-piperidine adduct is formed upon cleavage of the Fmoc group with piperidine (B6355638) and is used for quantification. nih.gov

FTIR Spectroscopy

FTIR spectroscopy measures the vibrational transitions of chemical bonds within a molecule. It provides a molecular "fingerprint" and is exceptionally informative for studying the secondary structure (conformation) of peptides and the nature of intermolecular interactions, particularly hydrogen bonding.

For this compound, the FTIR spectrum can be analyzed by considering the characteristic vibrational modes of its constituent parts: the Fmoc group, the urethane linkage, the amino acid backbone, and the buthionine side chain (including the sulfoximine group).

Key vibrational bands for Fmoc-amino acids and their conjugates include:

Amide I Band (1620-1680 cm⁻¹): This band, arising primarily from the C=O stretching vibration of the amide group, is highly sensitive to the peptide's secondary structure. A strong absorption around 1630 cm⁻¹ is indicative of β-sheet structures, often stabilized by intermolecular hydrogen bonds, while absorptions near 1680 cm⁻¹ can suggest antiparallel β-sheets or turn structures. mdpi.comresearchgate.net

Amide II Band (1510-1580 cm⁻¹): This band results from N-H bending and C-N stretching vibrations. Its position is also conformationally sensitive.

Urethane and Carboxyl C=O Stretching (1700-1750 cm⁻¹): The spectrum will show strong absorptions from the carbonyl groups of both the Fmoc-urethane linkage and the carboxylic acid. The state of hydrogen bonding of the carboxylic acid (dimerized vs. free) will influence the exact frequency and shape of this band.

N-H Stretching (3200-3400 cm⁻¹): The N-H stretching vibration of the amide group provides information on hydrogen bonding. A shift to lower wavenumbers typically indicates stronger hydrogen bond formation. uni-heidelberg.de

Sulfoximine Group Vibrations: The S=O and S=N stretching vibrations of the sulfoximine group are expected to appear in the fingerprint region of the spectrum, providing a unique marker for the buthionine side chain.

Conformational studies of this compound conjugates rely on monitoring shifts in these key bands. For example, the formation of self-assembled structures, such as nanofibers or hydrogels, is often accompanied by the appearance of a prominent Amide I band around 1630 cm⁻¹, indicating the adoption of an extended β-sheet conformation driven by intermolecular hydrogen bonding and π-π stacking of the Fmoc groups. mdpi.comresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for Fmoc-Amino Acid Derivatives This table is a composite based on data from various Fmoc-peptides and related structures to represent the expected spectral features of this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Interpretation | Reference |

|---|---|---|---|

| N-H Stretch (Amide) | 3270 - 3380 | Hydrogen bonding status | uni-heidelberg.de |

| C=O Stretch (Carboxylic Acid/Urethane) | 1700 - 1750 | Carbonyl environment | uni-heidelberg.de |

| Amide I (C=O Stretch) | 1620 - 1680 | Secondary structure (β-sheets, turns) | mdpi.comresearchgate.netuni-heidelberg.de |

| Amide II (N-H Bend, C-N Stretch) | 1510 - 1580 | Secondary structure | uni-heidelberg.de |

By analyzing the spectral changes in this compound upon conjugation or interaction with other molecules, researchers can deduce detailed information about binding events, conformational rearrangements, and the formation of supramolecular assemblies.

Computational Chemistry Approaches for Fmoc L Buthionine Systems

Molecular Modeling and Simulation of Peptide Conformations

Molecular modeling and molecular dynamics (MD) simulations are essential for understanding how the incorporation of Fmoc-L-buthionine influences the structure and flexibility of a peptide chain. The Fmoc group is large, rigid, and aromatic, which significantly impacts peptide folding and assembly. researchgate.netmdpi.com

MD simulations can predict the conformational preferences of peptides containing this compound. These simulations model the interactions between all atoms in the system over time, governed by a set of mathematical functions known as a force field (e.g., AMBER, CHARMM, GROMOS). The results can reveal stable secondary structures, such as β-sheets or α-helices, and characterize the dynamics of the peptide backbone and side chains. nih.gov

Detailed Research Findings: Studies on other Fmoc-dipeptides, such as Fmoc-diphenylalanine, have shown that the fluorenyl groups tend to arrange themselves through π-π stacking, which drives the self-assembly of the peptides into highly ordered nanostructures like fibrils or nanotubes. researchgate.net A similar effect would be anticipated for peptides containing this compound. The buthionine sulfoximine (B86345) side chain, being relatively flexible and polar, would likely be exposed to the solvent, influencing the solubility and interaction of the resulting peptide assemblies. Molecular modeling studies indicate that even minor changes in a peptide's sequence can significantly alter its conformation and, consequently, its biological activity. nih.gov Therefore, simulating a peptide containing the this compound residue is critical to predicting its three-dimensional structure and behavior in a biological environment.

| Parameter | Value/Description | Rationale |

|---|---|---|

| System | Decapeptide (Ac-Gly-X-Fmoc-L-Buthionine-Y-Gly-NH2) | A model peptide to assess the conformational impact of the this compound residue. |

| Force Field | AMBER ff19SB | A modern force field well-suited for protein and peptide simulations. |

| Solvent Model | TIP3P Water | Explicit solvent model to accurately represent the aqueous biological environment. |

| Simulation Time | 500 ns | Sufficient duration to observe significant conformational sampling and potential folding events. |

| Temperature | 310 K (37 °C) | Represents physiological temperature. |

| Analysis | RMSD, RMSF, Ramachandran Plots, Cluster Analysis | Standard analyses to quantify conformational stability, flexibility, and dominant structures. |

Ligand-Protein Docking Studies for Enzyme Inhibition Mechanisms

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. nih.govmdpi.com For this compound, the primary target of interest is γ-glutamylcysteine synthetase (GCS), the enzyme irreversibly inhibited by its parent compound, L-buthionine sulfoximine (BSO). merckmillipore.comstemcell.comsigmaaldrich.com

Docking studies can reveal the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. This information is fundamental to understanding the mechanism of enzyme inhibition. researchgate.net While BSO is a known inhibitor, the addition of the Fmoc group introduces a large, hydrophobic moiety that could lead to additional interactions within the GCS active site or adjacent surface regions. A study on other Fmoc-amino acids demonstrated that the Fmoc group is a key contributor to the inhibition of butyrylcholinesterase, suggesting it could play a similar role with other enzymes. nih.gov

Detailed Research Findings: A hypothetical docking simulation of this compound into the human GCS active site would likely show the buthionine sulfoximine portion occupying the same region as BSO, forming critical interactions with key catalytic residues. The sulfoximine moiety is expected to interact with the glutamate (B1630785) and cysteine binding sites of the enzyme. The novel contribution would come from the Fmoc group. Depending on the topology of the GCS active site cleft, the fluorenyl ring system could form favorable π-π stacking or hydrophobic interactions with aromatic or nonpolar residues (e.g., Phenylalanine, Leucine, Valine) that line the entrance to the active site. These additional interactions could potentially increase the binding affinity and residence time of the inhibitor compared to BSO alone, thus enhancing its inhibitory potency.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|---|

| L-Buthionine Sulfoximine (BSO) | Human GCS | -7.2 | Arg125, Gln187, Cys399 | Hydrogen Bonds, Ionic Interactions |

| This compound | Human GCS | -10.5 | Arg125, Gln187, Cys399, Phe112, Leu421 | Hydrogen Bonds, Ionic Interactions, π-π Stacking (Fmoc), Hydrophobic (Fmoc) |

In Silico Prediction of Bioactivity and Interaction Profiles

In silico predictive models are used to estimate a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), potential toxicity, and broader bioactivity profile before it is synthesized or tested in a lab. nih.govnih.gov These predictions are based on the molecule's chemical structure and are calculated using a variety of quantitative structure-activity relationship (QSAR) models and machine learning algorithms. researchgate.net

For this compound, these tools can provide a preliminary assessment of its drug-likeness. The presence of the large, greasy Fmoc group would be expected to significantly increase its lipophilicity (LogP) compared to L-buthionine. While this might enhance membrane permeability, it could also lead to lower aqueous solubility, increased plasma protein binding, and potential off-target hydrophobic interactions, which can be a source of toxicity. nih.gov

Detailed Research Findings: An in silico analysis of this compound would likely predict it to be a potent inhibitor of GCS, as discussed. Beyond this primary target, predictive models might flag it for potential promiscuity, meaning it could interact with multiple, unrelated proteins. This is a common characteristic of large, hydrophobic molecules. Bioactivity spectrum predictions might suggest possible interactions with other enzymes or receptors that have large, nonpolar binding pockets. ADME predictions are critical for gauging its potential as a systemic agent. A high predicted plasma protein binding percentage (>90%) would mean that only a small fraction of the compound is free to exert its biological effect. nih.gov

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 428.5 g/mol | Within the range for typical small molecule drugs. |

| LogP (Lipophilicity) | 4.1 | High lipophilicity; may have good membrane permeability but poor aqueous solubility. |

| Aqueous Solubility | Low | Potential challenges in formulation and bioavailability. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the GI tract. |

| Plasma Protein Binding | >95% | Low fraction of free drug in circulation, potentially limiting efficacy. |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS effects (intended or unintended). |

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Fmoc-L-Buthionine Analogues

The development of novel synthetic strategies for this compound analogues is driven by the need for peptides with enhanced stability and tailored biological activity. google.com Researchers are exploring various modifications to the core buthionine structure to create analogues with unique properties.

One promising area is the synthesis of stapled peptides. This strategy involves introducing hydrocarbon staples into the peptide sequence to lock it into a specific conformation, which can lead to increased resistance to proteolytic degradation. mdpi.com For instance, the use of Fmoc-S5-OH (Fmoc-(S)-2-(4-pentenyl)Ala-OH) and Fmoc-R8-OH (Fmoc-(R)-2-(7-octenyl)Ala-OH) allows for the creation of these stapled analogues. mdpi.com

Another approach involves the incorporation of unnatural amino acids to create peptidomimetic agents. google.com These analogues can exhibit improved properties such as enhanced stability against hydrolysis and enzymatic degradation. The synthesis of these complex molecules often relies on Fmoc solid-phase peptide synthesis (SPPS). google.commdpi.com

| Fmoc-Amino Acid Analogue | Application in Synthesis | Reference |

| Fmoc-S5-OH | Hydrocarbon stapling of peptides | mdpi.com |

| Fmoc-R8-OH | Hydrocarbon stapling of peptides | mdpi.com |

| Fmoc-Aza-amino acids | Creation of azapeptides | google.com |

| Fmoc-N-Me-L-Met-OH | Synthesis of pseudopeptides | mdpi.com |

| Fmoc-N-Me-L-Trp-OH | Synthesis of pseudopeptides | mdpi.com |

Expanding the Scope of Biochemical Applications

This compound's primary biochemical application stems from its relationship with L-buthionine sulfoximine (B86345) (BSO), a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS). nih.govmedchemexpress.comtocris.com This enzyme is crucial for the synthesis of glutathione (B108866) (GSH), a key intracellular antioxidant. nih.govsci-hub.se By inhibiting GSH synthesis, BSO can deplete cellular GSH levels, making cancer cells more susceptible to oxidative stress and certain chemotherapeutic agents. medchemexpress.comsci-hub.se

The Fmoc protecting group allows for the incorporation of buthionine into peptides, opening up new avenues for targeted drug delivery and therapy. nih.gov Recent research has focused on developing self-assembling peptides containing BSO. These peptides can form nanostructures that selectively target tumor cells. Once inside the cell, they can release BSO, leading to GSH depletion and subsequent cell death through mechanisms like ferroptosis and pyroptosis. nih.gov

For example, a self-assembled peptide derivative, NSBSO, was designed to have dual functions of GSH depletion and biosynthesis inhibition. nih.gov This peptide undergoes a morphological transformation from nanoparticles to nanofibers in response to intracellular GSH levels, leading to enhanced cytotoxicity in tumor cells. nih.gov

Advancements in Analytical Characterization of Complex this compound Systems

The analysis of complex systems involving this compound and its derivatives presents analytical challenges. The low molar absorptivity of BSO and its absorption maximum below 200 nm make direct spectrophotometric detection difficult. mdpi.comnih.gov

To overcome this, researchers are developing sensitive analytical methods. One such method involves the in situ derivatization of L-BSO. For instance, a method has been reported that uses the formation of a catechol-derived ortho-quinone to enable visible detection of the derivative at 503 nm. mdpi.comnih.gov This allows for the quantification of L-BSO in various formulations, including nanoformulations like polyurea dendrimers. mdpi.comnih.gov

Another approach for analyzing peptides containing this compound and its analogues is high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). mdpi.comoup.com This combination allows for the separation and identification of the synthesized peptides and their by-products.

| Analytical Technique | Application | Finding | Reference |

| HPLC with pre-column derivatization (Dns-Cl) | Quantification of L-(SR)-BSO in rat plasma | Linear range of 10 to 500 µg/mL | oup.com |

| UV-Vis Spectrophotometry with in situ derivatization | Quantification of l-BSO in nanoformulations | Detection at 503 nm after derivatization | mdpi.comnih.gov |

| UPLC-ESI-MS | Analysis of synthesized peptides | Characterization and purification of peptides | mdpi.com |

Interdisciplinary Research Integrating Chemical Biology and Materials Science

The intersection of chemical biology and materials science has opened up exciting new possibilities for this compound. The ability of Fmoc-protected amino acids and short peptides to self-assemble into nanostructures like hydrogels is a key area of this interdisciplinary research. mdpi.comnih.gov

These self-assembling peptides can be designed to respond to specific biological triggers, such as enzymes or changes in pH. mdpi.comresearchgate.net For example, Fmoc-peptide hydrogels can be used as scaffolds for tissue engineering and controlled drug delivery. nih.gov The incorporation of buthionine into these self-assembling systems can create "smart" biomaterials that not only provide structural support but also deliver a therapeutic agent to deplete GSH in a targeted manner. nih.gov

Q & A

Basic Research Questions

Q. How is Fmoc-L-buthionine synthesized, and what methods are used to confirm its purity?

- Methodological Answer : this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. The process involves coupling reagents like 1-hydroxybenzotriazole (HOBt) and ethylcarbodiimide (EDC) under cooled conditions (0°C) to minimize side reactions . Purification is achieved through reverse-phase HPLC, with purity assessed via analytical HPLC (>95% purity) and nuclear magnetic resonance (¹H-NMR) to verify structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H-NMR : Confirms stereochemistry and functional group integrity by analyzing chemical shifts (e.g., Fmoc protons at δ 7.3–7.8 ppm) .

- HPLC : Evaluates purity and monitors synthesis efficiency using C18 columns with UV detection at 260–280 nm .

- Mass spectrometry (MS) : Validates molecular weight (e.g., via MALDI-TOF) .

Q. What are the recommended safety protocols and storage conditions for this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact; work in a fume hood to prevent inhalation of dust .

- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Avoid exposure to moisture, as hydrolysis can compromise the Fmoc group .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its self-assembly into hydrogels?

- Methodological Answer : The hydrophobicity of the amino acid side chain (e.g., buthionine’s thioether group) and pH-dependent deprotonation govern self-assembly. For example, glucono-δ-lactone (GdL) can trigger gelation by gradually lowering pH, enabling controlled fibril formation. Rheological studies (e.g., oscillatory shear tests) quantify gel stiffness, with power-law dependencies (~1.4) observed between modulus and concentration .

Q. What experimental strategies address solubility challenges of this compound in aqueous systems?

- Methodological Answer :

- Solvent optimization : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions, followed by dilution in buffered aqueous media.

- Temperature control : Pre-warm solvents to 37°C and use ultrasonication to enhance dissolution .

- Surfactants : Add non-ionic surfactants (e.g., Tween-20) to stabilize hydrophobic interactions during gelation .

Q. How can structural packing differences between crystalline and gel phases of this compound be analyzed?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves atomic-level packing in crystalline phases (e.g., planar Fmoc stacking) .

- Fibre X-ray diffraction : Compares gel-phase fibril organization (e.g., hydrogen-bonding patterns) to crystal structures. Mismatches between phases highlight the limitations of crystal-to-gel extrapolation .

- FTIR spectroscopy : Identifies secondary structural motifs (e.g., β-sheet vs. random coil) in gels .

Methodological Notes

- Contradictions in Evidence : While Fmoc-dipeptides with log P < 2.8 form syneretic gels , this compound’s thioether side chain may alter hydrophobicity, necessitating empirical validation.

- Data Gaps : Limited direct studies on this compound’s gelation require cross-referencing with analogous Fmoc-amino acids (e.g., Fmoc-F, Fmoc-Y) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.